molecular formula C8H9ClFNO B14405282 4-Chloro-5-ethoxy-2-fluoroaniline CAS No. 84478-66-0

4-Chloro-5-ethoxy-2-fluoroaniline

Cat. No.: B14405282
CAS No.: 84478-66-0
M. Wt: 189.61 g/mol
InChI Key: BIENBIWLWVRDCO-UHFFFAOYSA-N
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Description

IUPAC Name: 4-Chloro-5-ethoxy-2-fluoroaniline Molecular Formula: C₈H₉ClFNO CAS Number: 1268392-91-1 (as per synonyms in ) Structural Features: This compound consists of an aniline backbone substituted with chlorine (position 4), ethoxy (position 5), and fluorine (position 2). The ethoxy group (-OCH₂CH₃) introduces steric bulk and moderate electron-donating effects, while chlorine and fluorine enhance electronic diversity. Such functionalization makes it valuable in pharmaceutical and agrochemical synthesis, particularly as an intermediate for complex molecules.

Properties

CAS No.

84478-66-0

Molecular Formula

C8H9ClFNO

Molecular Weight

189.61 g/mol

IUPAC Name

4-chloro-5-ethoxy-2-fluoroaniline

InChI

InChI=1S/C8H9ClFNO/c1-2-12-8-4-7(11)6(10)3-5(8)9/h3-4H,2,11H2,1H3

InChI Key

BIENBIWLWVRDCO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)N)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-ethoxy-2-fluoroaniline typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 4-chloro-5-ethoxy-2-fluorobenzene followed by reduction of the nitro group to an amine. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid for nitration, followed by catalytic hydrogenation for reduction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or distillation are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-5-ethoxy-2-fluoroaniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts is frequently employed.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of halogenated or alkylated derivatives.

Scientific Research Applications

4-Chloro-5-ethoxy-2-fluoroaniline has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be employed in the study of enzyme interactions and metabolic pathways involving aromatic amines.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-5-ethoxy-2-fluoroaniline involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that can interact with cellular components. The presence of chlorine, ethoxy, and fluorine substituents can influence the compound’s reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Substituent Variations in Aniline Derivatives

The reactivity, solubility, and biological activity of halogenated anilines are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis:

Table 1: Substituent Effects on Key Properties
Compound Name Substituents (Positions) Key Differences from 4-Chloro-5-ethoxy-2-fluoroaniline Impact on Properties/Applications Reference
4-Chloro-5-(difluoromethoxy)-2-fluoroaniline Cl (4), -OCF₂F (5), F (2) Difluoromethoxy vs. ethoxy Higher electronegativity; enhanced metabolic stability in drug design [1]
5-Chloro-2-(2-fluoroethoxy)aniline Cl (5), -OCH₂F (2) Fluoroethoxy vs. ethoxy; Cl at position 5 vs. 4 Altered solubility; potential for targeted bioactivity [6]
4-Chloro-2-fluoro-5-nitroaniline Cl (4), F (2), NO₂ (5) Nitro group vs. ethoxy Increased reactivity in electrophilic substitution; applications in dyes and explosives [7]
4-Chloro-5-fluoro-2-methoxyaniline Cl (4), F (5), -OCH₃ (2) Methoxy vs. ethoxy; F at position 5 vs. 2 Reduced steric hindrance; faster reaction kinetics in coupling reactions [20]
5-Chloro-2-(4-ethoxyphenoxy)aniline hydrochloride Cl (5), -OPh-OCH₂CH₃ (2) Phenoxy-ethoxy vs. ethoxy Enhanced lipophilicity; potential CNS drug candidate [10]

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